1-(benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
“1-(benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to afford the corresponding chalcone . The chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione . This is used as a precursor to synthesize the targeted thienopyridine derivatives in good to excellent yield by the reaction with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide or chloroacetonitrile in one or two steps .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom . The carbon valencies not taken up in forming the ring are satisfied by hydrogen .Chemical Reactions Analysis
The chemical reactions involving similar compounds are characterized by the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are characterized by their unique physical properties and function . For example, pyridine has a standard enthalpy of fusion of 100.2kJmol−1 in the liquid phase and 140.4 kJ·mol −1 in the gas phase . At 25oC, pyridine has a viscosity of 0.88 mPa/s and a thermal conductivity of 0.166Wm−1K−1 .Scientific Research Applications
[3 + 2] Cycloaddition Reactions
1-(benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a compound that has been used in the synthesis of triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones through [3 + 2] cycloaddition reactions. These reactions involve the compound reacting with azides or isocyanides to yield two new classes of compounds, demonstrating good yields and regioselectivity (Gao & Lam, 2008).
Synthesis of Substituted 7-Azaindole Derivatives
The compound serves as a versatile building block for synthesizing substituted 7-azaindole derivatives. Through simple nucleophilic displacement reactions, it allows the synthesis of 4-substituted derivatives, showcasing its utility in creating diverse chemical structures (Figueroa‐Pérez et al., 2006).
Nitrogen-embedded Small Molecule Semiconducting Materials
In the realm of materials science, this compound has been utilized in the synthesis of novel nitrogen-embedded small molecules. These molecules, synthesized from reactions involving this compound, exhibit interesting optical, electrochemical properties, self-assembly behavior, and carrier transport properties. The presence of chlorine atoms in the compound has shown to significantly influence these properties, demonstrating its potential in the development of n-channel transport semiconductors with notable electron mobility (Zhou et al., 2019).
Synthesis of Pyrrolo[2,3-D]Pyrimidine Derivatives
The compound plays a role in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. A catalyst such as DMAP (4-(N,N-Dimethylamino)pyridine) has been employed for this synthesis, creating new N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides. This showcases its adaptability in catalytic systems and its potential in synthesizing compounds with various biological activities (Khashi et al., 2014).
Safety and Hazards
The safety and hazards associated with similar compounds include skin irritation, serious eye irritation, and harmful effects if swallowed, in contact with skin or if inhaled . Precautionary measures include washing skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Future Directions
The future directions in the research of similar compounds involve the development of efficient, environmentally friendly antiviral agents through chemical synthesis . This has become the core area of research for the eradication or prevention of attack by tobacco mosaic virus . The development of these strategies and the potential application of this chemistry for the synthesis of natural products are areas of active research .
Properties
IUPAC Name |
1-(benzenesulfonyl)-4,6-dichloro-3-iodopyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2IN2O2S/c14-9-6-11(15)17-13-12(9)10(16)7-18(13)21(19,20)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEGAUCTEBBHSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=C(C=C3Cl)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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